Product packaging for (7-Chloroquinolin-8-yl)methanol(Cat. No.:CAS No. 84163-80-4)

(7-Chloroquinolin-8-yl)methanol

Cat. No.: B2813175
CAS No.: 84163-80-4
M. Wt: 193.63
InChI Key: GAXWGAXWVVGHHI-UHFFFAOYSA-N
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Description

(7-Chloroquinolin-8-yl)methanol (CAS 84163-80-4) is a high-purity quinoline derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C 10 H 8 ClNO and a molecular weight of 193.63 g/mol , this compound serves as a versatile chemical building block . Its structure, featuring both a chloroquinoline ring and a hydroxymethyl functional group, makes it a valuable precursor for synthesizing more complex molecules through various chemical transformations, such as further functionalization of the alcohol group . Researchers value this compound for its potential applications in developing novel pharmaceutical intermediates and in materials science . The quinoline core is a privileged structure in drug discovery, often associated with a range of biological activities. When handling, appropriate safety measures should be followed. This product is classified with the signal word "Warning" and has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use personal protective equipment and work in a well-ventilated area. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. It must be stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B2813175 (7-Chloroquinolin-8-yl)methanol CAS No. 84163-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-chloroquinolin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXWGAXWVVGHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)CO)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-80-4
Record name (7-chloroquinolin-8-yl)methanol
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Synthetic Methodologies for 7 Chloroquinolin 8 Yl Methanol and Analogous Structures

Precursor Synthesis and Halogenation Strategies

4,7-Dichloroquinoline (B193633) is a readily available and versatile starting material for the synthesis of a wide array of quinoline (B57606) derivatives. researchgate.netmdpi.com Its utility stems from the differential reactivity of the two chlorine atoms. The chlorine at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAE) than the chlorine at the C-7 position. semanticscholar.org This reactivity difference allows for selective functionalization at the C-4 position while leaving the C-7 chloro group intact. tandfonline.comgoogle.com

For instance, reacting 4,7-dichloroquinoline with various amines under controlled conditions, often in ethanol (B145695) and sometimes with the aid of ultrasound irradiation, leads to the formation of 4-amino-7-chloroquinoline derivatives. semanticscholar.orgtandfonline.com This selective substitution provides a scaffold that already contains the required 7-chloro substitution, which can then be further modified at other positions, such as C-8, to build towards the final target structure. scholaris.ca The synthesis of chloroquine (B1663885) and hydroxychloroquine (B89500) classically begins with 4,7-dichloroquinoline, highlighting its importance as a key intermediate. mdpi.com

The regioselective introduction of a chlorine atom onto a pre-existing quinoline ring is a fundamental strategy. The position of chlorination is heavily influenced by the directing effects of substituents already on the ring. For 8-substituted quinolines, metal-free halogenation methods have been developed that offer high regioselectivity. rsc.org

Using reagents like trichloroisocyanuric acid (TCCA), it is possible to achieve selective chlorination at the C-5 or C-7 positions of 8-substituted quinolines. rsc.org The outcome of the reaction is dictated by the nature of the substituent at the C-8 position. This method is advantageous due to its operational simplicity, the use of an atom-efficient halogen source, and good functional group tolerance under open-air conditions. rsc.org The presence of an electron-withdrawing group or a specific directing group can steer the chlorination to the desired C-7 position, which is essential for synthesizing the precursor to (7-Chloroquinolin-8-yl)methanol. tandfonline.com

Table 1: Regioselective C7-Chlorination of 8-Substituted Quinolines

Substrate (8-Substituent) Chlorinating Agent Product (Position of Cl) Yield (%) Reference
N-(quinolin-8-yl)pivalamide TCCA C7-chlorinated 92 rsc.org
5-methoxyquinolin-8-amine TCCA C7-chlorinated 65 rsc.org
5-chloroquinolin-8-amine TCCA C7-chlorinated 85 rsc.org

Introducing a hydroxymethyl group (-CH₂OH) at the C-8 position of the quinoline nucleus is a key transformation. This can be accomplished through a multi-step sequence, often involving the creation of a different functional group at C-8 that can be subsequently converted to the hydroxymethyl group.

One common strategy involves the functionalization of a C-H bond. Ruthenium-catalyzed reactions, for example, have been developed for the C-8 functionalization of quinolines. researchgate.net A more traditional approach involves the oxidation of an 8-methylquinoline. For example, 7-chloro-8-methylquinoline (B132762) can be oxidized to 7-chloro-8-quinolinecarboxylic acid. google.com This carboxylic acid can then be reduced to the corresponding primary alcohol, this compound. Another pathway involves the introduction of a formyl group (-CHO) at the C-8 position, followed by its reduction. nih.govhzdr.de This two-step formylation-reduction sequence provides a reliable method for accessing the C-8 hydroxymethyl group.

Direct Synthetic Routes to this compound

Direct routes simplify the synthesis by utilizing a precursor that already contains the necessary carbon skeleton and requires only functional group interconversion to yield the final product.

A highly effective and direct method for synthesizing quinolinyl-methanol compounds is the reduction of the corresponding quinoline carbaldehydes (formylquinolines). This reaction transforms the aldehyde functional group into a primary alcohol. mdpi.com Specifically, 7-chloroquinoline-8-carbaldehyde (B2833347) would be the immediate precursor for this compound in this synthetic approach.

Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reducing agent widely used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comsci-hub.se It is particularly suitable for this transformation due to its high efficiency and tolerance for other functional groups that might be present on the quinoline ring, such as the chloro-substituent. youtube.com

The reaction is typically carried out in a protic solvent like ethanol or methanol (B129727). mdpi.comsci-hub.se The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. youtube.comnumberanalytics.com This is followed by a workup step, often with mild acid, to protonate the resulting alkoxide and yield the primary alcohol. masterorganicchemistry.com The reduction of various substituted quinoline-3-carbaldehydes to the corresponding quinoline-3-methanol derivatives using NaBH₄ in refluxing ethanol has been demonstrated to proceed efficiently, providing a strong precedent for the reduction of 7-chloroquinoline-8-carbaldehyde. mdpi.com

Table 2: Hydride-Mediated Reduction of Substituted Formylquinolines

Substrate Reducing Agent Solvent Product Yield (%) Reference
4,6,8-Triphenylquinoline-3-carbaldehyde NaBH₄ Ethanol (4,6,8-Triphenylquinolin-3-yl)methanol 92 mdpi.com
4-(4-Fluorophenyl)-6,8-diphenylquinoline-3-carbaldehyde NaBH₄ Ethanol (4-(4-Fluorophenyl)-6,8-diphenylquinolin-3-yl)methanol 88 mdpi.com
6,8-Diphenyl-4-(p-tolyl)quinoline-3-carbaldehyde NaBH₄ Ethanol (6,8-Diphenyl-4-(p-tolyl)quinolin-3-yl)methanol 90 mdpi.com

Reduction of Formylquinolines to Methanols

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental and widely applied transformation in organic synthesis for the reduction of carbonyl compounds to alcohols. nih.gov In the context of synthesizing this compound, this approach typically involves the reduction of a precursor containing a carbonyl group at the C-8 position of the 7-chloroquinoline (B30040) core.

The catalytic hydrogenation of carboxylic acids and their esters is a challenging yet important reaction. nih.govrsc.org For the synthesis of this compound, this would involve the reduction of 7-chloroquinoline-8-carboxylic acid or its corresponding ester. While specific examples for this exact substrate are not prevalent in the provided results, the general principle involves the use of heterogeneous catalysts under hydrogen pressure. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, as the carbonyl group's reactivity is relatively low. nih.govrsc.org

A more common precursor for catalytic hydrogenation to this compound is 7-chloroquinoline-8-carbaldehyde. The reduction of an aldehyde to a primary alcohol is a standard transformation. For instance, 2-chloroquinoline-3-carbaldehydes have been successfully reduced to their corresponding alcohols using sodium borohydride. semanticscholar.org A similar strategy could be applied to 7-chloroquinoline-8-carbaldehyde. Palladium on carbon (Pd/C) is another commonly used catalyst for such hydrogenations. semanticscholar.org

Table 1: Catalytic Hydrogenation Precursors and Potential Reagents

PrecursorPotential Reducing Agent/CatalystProduct
7-chloroquinoline-8-carboxylic acidHeterogeneous catalysts (e.g., Ru-based, Re/TiO2) nih.govresearchgate.netThis compound
7-chloroquinoline-8-carboxylic acid esterHeterogeneous catalysts (e.g., Re/TiO2) researchgate.netThis compound
7-chloroquinoline-8-carbaldehydeSodium borohydride, 10% Pd/C semanticscholar.orgThis compound

Organometallic Approaches in Quinoline Functionalization

Organometallic chemistry offers powerful tools for the regioselective functionalization of heterocyclic compounds like quinoline. acs.org These methods allow for the introduction of various substituents at specific positions, which can then be further elaborated to the desired hydroxymethyl group.

Directed ortho metalation (DoM) is a potent strategy for the functionalization of aromatic and heteroaromatic rings. durham.ac.ukacs.org This technique relies on a directing group to guide a metalating agent to a specific adjacent position. In the case of quinolines, the nitrogen atom can act as a directing group, facilitating metalation at the C-8 position. acs.org

The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), has proven effective for the direct magnesiation of various heterocycles, including quinolines. acs.org Specifically, 7-chloroquinoline can be successfully magnesiated at the C-8 position. durham.ac.ukresearchgate.net This organomagnesium intermediate can then be reacted with an appropriate electrophile, such as an aldehyde (e.g., paraformaldehyde), to introduce the hydroxymethyl group. researchgate.net DFT calculations have been used to rationalize the regioselectivity of these metalation reactions, with the C-8 hydrogen often being the most acidic due to the influence of the ring nitrogen. durham.ac.ukresearchgate.net

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.goveie.gr While direct C-8 hydroxymethylation via cross-coupling is less common, a two-step sequence involving C-8 alkylation followed by hydroxylation is a viable strategy.

The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to introduce an aryl or vinyl group at a halogenated position. nih.gov In a related context, palladium-catalyzed C-H arylation has been demonstrated at the C-8 position of purines. rsc.org For quinolines, if a suitable leaving group (e.g., bromine or iodine) is present at the C-8 position of 7-chloroquinoline, a cross-coupling reaction could introduce a methyl group. Subsequent selective oxidation of this methyl group would then yield the desired alcohol.

A more direct approach involves the functionalization of a pre-existing group at C-8. For example, if 7-chloro-8-bromoquinoline is available, a Negishi cross-coupling with an appropriate organozinc reagent could be employed. acs.org

Green Chemistry and Sustainable Synthesis Innovations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. Ultrasound and microwave irradiation are two key technologies that have been successfully applied to the synthesis of quinoline derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption.

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to accelerate chemical reactions. nih.govresearchgate.net This technique has been employed for the synthesis of various quinoline derivatives, including those with chlorine substituents. researchgate.netnih.gov The application of ultrasound can lead to significant improvements in reaction times and yields compared to conventional methods. researchgate.net For instance, the synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation, highlighting the utility of this green chemistry approach. researchgate.net While a specific protocol for this compound is not detailed, the successful synthesis of related chlorinated quinolines suggests the potential applicability of this method. nih.govresearchgate.netsemanticscholar.org

Table 2: Comparison of Synthetic Methods for Quinoline Derivatives

MethodConditionsAdvantagesReference(s)
Conventional RefluxThermal heatingStandard laboratory technique researchgate.net
Ultrasound-AssistedUltrasound irradiation (e.g., 90% power, 30 min)Reduced reaction time, improved yield (up to 97%) researchgate.net
Microwave-AssistedMicrowave irradiation (e.g., 150 W, 95°C, 60 min)Efficient, good yields (~72% for related derivatives)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including quinolines. researchgate.netderpharmachemica.com

Microwave-assisted protocols have been developed for the synthesis of pharmacologically active 4-phenoxyquinolines from 4,7-dichloroquinoline. researchgate.net Furthermore, the synthesis of quinolinyl thiazolidinones from 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives has been efficiently carried out under microwave irradiation. derpharmachemica.com Although a specific microwave-assisted synthesis of this compound is not explicitly described, the successful application of this technology to related quinoline systems suggests its potential for this target molecule. For example, microwave-assisted condensation reactions of 4-chloroquinoline (B167314) derivatives with amines have been shown to proceed in good yields. mdpi.com

Chemo-, Regio-, and Stereoselectivity in Synthesis

The precise control over the placement of functional groups and the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For a molecule like this compound, achieving such control dictates the efficiency of the synthesis and the biological or material properties of the final product and its derivatives.

Controlling Substitution Patterns on the Quinoline Core

The regioselective functionalization of the quinoline ring system is a well-explored area, with various strategies developed to introduce substituents at specific positions. The synthesis of this compound and its analogs often relies on directed metalation strategies, where the inherent acidity of certain protons on the quinoline core is exploited or modulated by directing groups.

One powerful approach involves the use of mixed lithium-magnesium reagents. For instance, the magnesiation of 7-chloroquinolines can be achieved under mild conditions, allowing for the introduction of various electrophiles. acs.org The choice of the metalating agent and the reaction conditions are crucial for directing the deprotonation to the desired position. For example, in the synthesis of related quinoline derivatives, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to selectively metalate the C8 position of 4,7-dichloroquinoline. This regioselectivity is rationalized by the coordination of the magnesium to the quinoline nitrogen, which increases the acidity of the adjacent C8 proton. durham.ac.uk Subsequent reaction with an aldehyde electrophile, such as formaldehyde (B43269) or a substituted benzaldehyde, would then yield the corresponding 8-hydroxymethyl derivative. durham.ac.uk

A general representation of this regioselective functionalization is depicted below:

Table 1: Regioselective Synthesis of Quinolin-8-yl Methanol Analogs via Directed Metalation

Starting Material Reagent Electrophile Product Reference
4,7-Dichloroquinoline TMPMgCl·LiCl Benzaldehyde (4,7-Dichloroquinolin-8-yl)(phenyl)methanol durham.ac.uk

This strategy highlights the ability to selectively introduce a hydroxymethyl group, or a substituted hydroxymethyl group, at the C8 position, even in the presence of other reactive sites, by carefully choosing the metalating agent and reaction parameters.

Diastereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The introduction of a substituent at the methanol's carbinol center in derivatives of this compound creates a stereocenter, leading to the possibility of diastereomers and enantiomers. The synthesis of single enantiomers is often critical for pharmacological applications.

A highly effective method for obtaining enantiomerically enriched chiral alcohols is through chemoenzymatic dynamic kinetic resolution (DKR). This approach combines the high selectivity of an enzyme for one enantiomer of a racemic mixture with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

For the synthesis of chiral derivatives of this compound, a similar strategy to that employed for 2-(quinolin-8-yl)benzylalcohols can be envisioned. csic.es This involves the enzymatic acylation of a racemic alcohol using a lipase (B570770), such as Candida antarctica lipase B (CalB), in the presence of an acyl donor. The lipase selectively acylates one enantiomer, leaving the other unreacted. The key to the "dynamic" aspect is the simultaneous racemization of the unreacted alcohol, which can be achieved using a transition metal catalyst, such as a ruthenium complex (e.g., Shvo's catalyst). csic.es This racemization often proceeds through a transient oxidation to the corresponding aldehyde or ketone, which is achiral, followed by reduction. csic.es

Table 2: Chemoenzymatic Dynamic Kinetic Resolution for the Synthesis of Chiral Quinoline-based Alcohols

Racemic Substrate Enzyme Racemization Catalyst Product Key Feature Reference

By adapting this methodology, racemic (7-chloroquinolin-8-yl)(aryl)methanol derivatives could be resolved to afford single enantiomers with high efficiency and enantiomeric excess. The choice of enzyme, racemization catalyst, and reaction conditions would need to be optimized for the specific substrate.

Furthermore, asymmetric transfer hydrogenation has been successfully applied for the kinetic resolution of axially chiral quinolines, demonstrating the potential of transition metal catalysis in achieving high enantioselectivity in quinoline systems. acs.orgresearchgate.net While this is for a different type of chirality, it underscores the feasibility of developing enantioselective catalytic methods for the synthesis of chiral this compound derivatives.

Chemical Transformations and Derivatization Strategies of 7 Chloroquinolin 8 Yl Methanol

Reactions at the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol, making it amenable to a range of common organic transformations, including oxidation, reduction, esterification, etherification, and substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in (7-chloroquinolin-8-yl)methanol can yield either the corresponding aldehyde, 7-chloroquinoline-8-carbaldehyde (B2833347), or the carboxylic acid, 7-chloroquinoline-8-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). durham.ac.uk For instance, the oxidation of a similar allyl alcohol to a chalcone (B49325) has been achieved using DMP. durham.ac.uk To obtain the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or silver nitrate (B79036) in the presence of sodium hydroxide (B78521) are typically employed. researchgate.netsemanticscholar.org The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with alkaline KMnO4 has been shown to produce 2-chloroquinoline-3-carboxylic acid. researchgate.net

Table 1: Oxidation Reactions of this compound Analogs

Starting MaterialReagentProductReference
Allyl alcoholDess-Martin periodinane (DMP)Chalcone durham.ac.uk
2-chloroquinoline-3-carbaldehydeAlkaline KMnO42-chloroquinoline-3-carboxylic acid researchgate.net
2-chloroquinoline-3-carbaldehydeSilver nitrate, Sodium hydroxide2-chloroquinoline-3-carboxylic acid semanticscholar.org

Reduction Reactions to Alkyl Derivatives

The hydroxymethyl group can be reduced to a methyl group, yielding 7-chloro-8-methylquinoline (B132762). This transformation can be achieved through a two-step process involving the conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH4). A direct synthesis of 7-chloro-8-methylquinoline has also been reported via the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent. google.com

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. For example, the synthesis of 2-chloroquinolin-3-yl ester derivatives has been reported by reacting the corresponding alcohol with an acid chloride in the presence of activated potassium carbonate. semanticscholar.org

Etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through other methods like reaction with diazo compounds or using Mitsunobu conditions. The synthesis of methoxy (B1213986) substituted derivatives has been accomplished through the substitution of a chlorine atom. nih.gov

Mitsunobu Reaction for N-Alkylation and Other Derivatizations

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry. organic-chemistry.org In the context of this compound, this reaction can be employed for N-alkylation of N-heterocyclic compounds. epa.govresearchgate.net The reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgresearchgate.net

This method allows for the formation of a C-N bond by reacting the alcohol with a suitable nitrogen nucleophile, such as a phtalimide or a heterocyclic amine. organic-chemistry.orgresearchgate.net For example, the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol (B155800) with N-heterocyclic compounds like quinazolinone and pyrimidone has been successfully demonstrated. researchgate.net

Conversion to Halogenated Methyl Derivatives

The hydroxymethyl group can be converted to a halomethyl group (e.g., chloromethyl, bromomethyl) using various halogenating agents. Thionyl chloride (SOCl2) is commonly used to convert primary alcohols to their corresponding chlorides. For instance, (2-chloroquinolin-3-yl)methanol derivatives have been reacted with thionyl chloride in dichloromethane (B109758) to produce 2-chloro-3-(chloromethyl)quinoline (B1586034) derivatives in high yields. samipubco.com Similarly, a mixture of phosphorus oxychloride and glacial acetic acid has been used to convert an oxoacid to a chloroquinoline derivative. researchgate.net

Table 2: Synthesis of Halogenated Methyl Derivatives from this compound Analogs

Starting MaterialReagentProductYieldReference
(2-chloroquinolin-3-yl)methanol derivativesThionyl chloride, Dichloromethane2-chloro-3-(chloromethyl)quinoline derivatives95-98% samipubco.com
OxoacidPhosphorus oxychloride, Glacial acetic acid2-Chloroquinoline-8-carboxylic acid93% researchgate.net

Reactions at the Chlorine Atom (C-7)

The chlorine atom at the C-7 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAE) reactions. mdpi.comtandfonline.comtandfonline.com This allows for the introduction of a variety of substituents at this position, further expanding the chemical diversity of derivatives.

The reactivity of the C-7 chlorine is influenced by the electronic nature of the quinoline ring. Nucleophilic substitution at this position has been exploited in reactions with various nucleophiles, including amines and thiols. For example, the reaction of 4,7-dichloroquinoline (B193633) with amines such as o-phenylenediamine (B120857) and 3-amino-1,2,4-triazole under ultrasound irradiation has been reported to yield the corresponding 4-amino-7-chloroquinoline derivatives. tandfonline.comtandfonline.com While these examples involve substitution at the C-4 position in 4,7-dichloroquinoline, the principle of nucleophilic aromatic substitution is applicable to the C-7 position as well. The regioselectivity of such reactions can be influenced by factors such as the nature of the nucleophile and the reaction conditions. tandfonline.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to form new carbon-carbon bonds at the C-7 position by reacting with boronic acids or alkenes, respectively. chim.it

Nucleophilic Substitution Reactions with Various Nucleophiles

The hydroxyl group of the methanol (B129727) substituent in this compound can be readily converted into a better leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the Mitsunobu reaction, which allows for the substitution of the hydroxyl group with a variety of nucleophiles under mild conditions. For instance, in a related system, (2-chloroquinolin-3-yl)methanol undergoes dehydration and subsequent reaction with nitrogen heterocycles like quinazolinone and pyrimidone in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) chemicalpapers.comresearchgate.net. This suggests that this compound could similarly react with various nucleophiles, including azides, amines, and thiols, to generate a range of functionalized derivatives.

Another important nucleophilic substitution is the conversion of the alcohol to an alkyl halide, which can then be further functionalized. For example, the hydroxyl group can be replaced by bromine. This transformation sets the stage for subsequent reactions with a wide array of nucleophiles.

A particularly useful transformation is the introduction of an azide (B81097) group to form 8-(azidomethyl)-7-chloroquinoline. This can be achieved through a two-step process involving the conversion of the alcohol to a suitable leaving group, followed by reaction with sodium azide researchgate.netfuture-science.com. The resulting azide is a versatile intermediate that can participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to form 1,2,3-triazole rings researchgate.netfuture-science.comresearchgate.netmdpi.com.

The Williamson ether synthesis provides a classical route to ethers from alcohols masterorganicchemistry.comkhanacademy.orgorgchemres.orgfrancis-press.com. By deprotonating the hydroxyl group of this compound with a strong base to form the corresponding alkoxide, and then reacting it with an alkyl halide, a variety of ethers can be synthesized masterorganicchemistry.comkhanacademy.orgorgchemres.orgfrancis-press.com.

The following table summarizes potential nucleophilic substitution reactions of this compound based on analogous reactions of similar compounds.

NucleophileReagentsProductReference(s)
Nitrogen HeterocyclesPPh₃, DEAD8-((Heterocyclyl)methyl)-7-chloroquinoline chemicalpapers.comresearchgate.net
Azide1. Mesyl Chloride, Et₃N 2. NaN₃8-(Azidomethyl)-7-chloroquinoline researchgate.netfuture-science.com
Alkyl HalideNaH, Alkyl Halide8-((Alkoxy)methyl)-7-chloroquinoline masterorganicchemistry.comkhanacademy.orgorgchemres.orgfrancis-press.com

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the quinoline scaffold is amenable to such transformations. While the chlorine atom at the 7-position can potentially participate in these reactions, the focus here is on the derivatization of the 8-methanol group, often after its conversion to a more reactive species like a halide.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base nih.govmdpi.comrug.nlsioc-journal.cnorganic-chemistry.orgorganic-chemistry.org. To utilize this compound in a Heck reaction, it would first need to be converted to an 8-(halomethyl) derivative. This derivative could then be coupled with various alkenes to introduce a vinyl group at the 8-position. The reaction conditions typically involve a palladium source such as Pd(OAc)₂, a phosphine ligand, and a base like triethylamine (B128534) nih.govmdpi.comrug.nlsioc-journal.cnorganic-chemistry.orgorganic-chemistry.org.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex nih.govscirp.orgorganic-chemistry.orgresearchgate.netrsc.org. Similar to the Heck reaction, the methanol group of this compound would need to be converted to a halide to act as the electrophilic partner. This 8-(halomethyl)-7-chloroquinoline could then be coupled with a variety of aryl or vinyl boronic acids or their esters to generate 8-(arylmethyl)- or 8-(vinylmethyl)-7-chloroquinolines.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst researchgate.netrsc.orgchim.itsemanticscholar.org. An 8-(halomethyl)-7-chloroquinoline derivative could be coupled with various terminal alkynes to introduce an alkynyl moiety at the 8-position. A modified, copper-free Sonogashira protocol has also been developed for the functionalization of quinoline motifs researchgate.net.

The following table outlines representative conditions for these palladium-catalyzed coupling reactions, assuming prior conversion of the methanol group to a halide.

ReactionCoupling PartnerCatalyst SystemBaseSolventReference(s)
HeckAlkenePd(OAc)₂Et₃NDMF nih.govmdpi.comrug.nlsioc-journal.cnorganic-chemistry.orgorganic-chemistry.org
SuzukiAryl/Vinyl Boronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O nih.govscirp.orgorganic-chemistry.orgresearchgate.netrsc.org
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃NTHF researchgate.netrsc.orgchim.itsemanticscholar.org

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is basic and nucleophilic, allowing for a range of reactions that modify this position.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The quinoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base rsc.orgrsc.orgpreprints.org. For instance, N-alkylation of quinoline derivatives has been achieved using alkyl halides in solvents like DMF with a base such as K₂CO₃ preprints.org. This reaction leads to the formation of N-alkylquinolinium salts. In the case of this compound, this would result in a quaternary ammonium (B1175870) salt with a positive charge on the nitrogen atom.

N-Acylation: N-acylation of the quinoline nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylquinolinium species. Such reactions are often part of more complex transformations, for example, in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, an N-oxidation/C2-amide formation sequence is employed mdpi.com.

The following table provides representative conditions for N-alkylation and N-acylation of the quinoline nitrogen.

ReactionReagentBaseSolventProductReference(s)
N-AlkylationAlkyl HalideK₂CO₃DMFN-Alkyl-(7-chloroquinolin-8-yl)methanol Salt rsc.orgrsc.orgpreprints.org
N-AcylationAcyl ChloridePyridine (B92270)CH₂Cl₂N-Acyl-(7-chloroquinolin-8-yl)methanol Salt mdpi.com

Quaternization Strategies

Quaternization of the quinoline nitrogen involves the reaction with an alkylating agent to form a stable quaternary ammonium salt. A common and effective reagent for this purpose is methyl iodide researchgate.netnih.gov. The reaction is typically carried out by heating the quinoline derivative with an excess of methyl iodide, often in a solvent like DMF or acetone (B3395972) researchgate.netnih.gov. The resulting N-methylquinolinium iodide is a positively charged species, which can alter the electronic properties and solubility of the molecule.

Alkylating AgentSolventTemperatureProductReference(s)
Methyl IodideDMF100 °C (sealed tube)N-Methyl-(7-chloroquinolin-8-yl)methanol Iodide researchgate.net

Multi-Component Reactions and Cascade Transformations

Integration into Complex Heterocyclic Systems

This compound and its derivatives can serve as building blocks in multi-component reactions (MCRs) to construct more complex heterocyclic systems in a single step. One of the most prominent examples is the use of an azide derivative in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction.

As previously mentioned, 8-(azidomethyl)-7-chloroquinoline can be synthesized from this compound. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole ring researchgate.netfuture-science.comresearchgate.netmdpi.com. This strategy has been used to synthesize novel 7-chloroquinoline-based 1,2,3-triazole hybrids researchgate.netmdpi.com. For example, reacting an N-propargyl derivative with an azide in the presence of copper sulfate (B86663) and sodium ascorbate (B8700270) yields the corresponding triazole-linked conjugate mdpi.com. This approach allows for the facile connection of the (7-chloroquinolin-8-yl)methyl moiety to a wide variety of other molecular scaffolds.

The following table illustrates a representative MCR involving a derivative of this compound.

Reaction TypeReactantsCatalyst SystemSolventProductReference(s)
CuAAC8-(Azidomethyl)-7-chloroquinoline, Terminal AlkyneCuSO₄, Sodium AscorbatetBuOH/H₂O1-((7-Chloroquinolin-8-yl)methyl)-4-substituted-1H-1,2,3-triazole researchgate.netfuture-science.comresearchgate.netmdpi.com

Formation of Fused Tetracyclic and Polycyclic Quinoline Structures

The synthesis of fused tetracyclic and polycyclic quinoline structures from this compound represents a key strategy for accessing novel and structurally diverse compounds. While direct examples starting from this specific methanol derivative are not extensively documented in readily available literature, established synthetic routes for analogous quinoline systems provide a clear blueprint for potential transformations.

One prominent approach involves the intramolecular cyclization of derivatives of the starting material. For instance, the conversion of the hydroxymethyl group at the 8-position to a more reactive species can initiate cyclization onto the quinoline core or a pre-installed side chain. A hypothetical, yet plausible, pathway could involve the initial etherification or esterification of the hydroxymethyl group with a reagent containing a suitable aromatic or heterocyclic ring. Subsequent intramolecular Heck coupling, Friedel-Crafts reaction, or other palladium-catalyzed cyclizations could then forge the new ring system.

For example, the synthesis of isoindolo[2,1-a]quinoline derivatives, a class of tetracyclic quinolines, has been achieved through intramolecular Heck coupling of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one. While this example involves a different isomer, the principle of intramolecular cyclization is transferable. A similar strategy could be envisioned for an appropriately substituted derivative of this compound.

Another powerful method for constructing fused rings is through multi-component reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. While specific examples utilizing this compound are scarce, the broader field of quinoline chemistry offers numerous precedents.

Fused Ring System General Synthetic Strategy Potential Precursor from this compound
Isoindolo[2,1-a]quinolinesIntramolecular Friedel-Crafts or Heck cyclization8-(Bromomethyl)-7-chloroquinoline (B1282375) coupled with a suitable nucleophile
Pyrrolo[3,4-b]quinolinesCondensation and cyclization with formamide/formic acid7-Chloroquinoline-8-carbaldehyde (via oxidation of the methanol)
Benzo[b]naphthyridinesSpontaneous cyclization of imines from 2-alkynylquinoline-3-carboxaldehydesAnalogous strategies would require significant modification of the starting material

It is important to note that the development of direct and efficient methods for the synthesis of fused tetracyclic and polycyclic quinolines from this compound remains an active area of research. The exploration of novel catalytic systems and reaction conditions will be crucial for unlocking the full potential of this versatile building block.

Strategies for Introducing Complex Side Chains

The functionalization of the quinoline core with complex side chains is a critical aspect of drug discovery and materials science, as these side chains can significantly influence the molecule's properties. The this compound scaffold provides multiple handles for such modifications.

The introduction of diamine and hydrazine (B178648) moieties can impart significant changes to the physicochemical properties of the quinoline derivative, often enhancing its biological activity. While direct coupling of this compound with these nucleophiles is not a primary route, its derivatives, particularly the corresponding aldehyde or a halo-methyl intermediate, are excellent substrates for such reactions.

Research has shown that 4-amino-7-chloroquinolines can be readily synthesized by reacting 4,7-dichloroquinoline with various amines. A similar nucleophilic aromatic substitution (SNAr) at the C7 position of a derivative of this compound is theoretically possible, although the reactivity might be influenced by the nature of the substituent at C8.

A more common strategy involves the conversion of the hydroxymethyl group to a more electrophilic species. For example, oxidation to the aldehyde would allow for reductive amination with diamines. Alternatively, conversion to 8-(bromomethyl)-7-chloroquinoline would enable direct alkylation of diamines and hydrazines.

Reactant Reaction Type Resulting Moiety Potential Application
Ethane-1,2-diamineReductive amination with 7-chloroquinoline-8-carbaldehydeN,N'-bis((7-chloroquinolin-8-yl)methyl)ethane-1,2-diamineMetal chelation, biological linkers
HydrazineNucleophilic substitution on 8-(bromomethyl)-7-chloroquinoline(7-Chloroquinolin-8-yl)methylhydrazinePrecursor for hydrazones and further heterocycle synthesis
Substituted HydrazidesCondensation with 7-chloroquinoline-8-carbaldehydeHydrazone derivativesBiologically active compounds

The synthesis of quinoline-based hydrazones has been a subject of significant interest due to their diverse biological activities. For instance, various 2-chloroquinoline-3-carbaldehyde derivatives have been condensed with hydrazides to produce Schiff bases with antimicrobial properties. A similar approach using 7-chloroquinoline-8-carbaldehyde could yield a new class of bioactive molecules.

The formation of Schiff bases (imines) is a robust and versatile reaction for introducing a wide range of substituents onto a molecule. This is typically achieved by the condensation of an aldehyde or ketone with a primary amine. In the context of this compound, the initial step would be its oxidation to the corresponding aldehyde, 7-chloroquinoline-8-carbaldehyde.

This aldehyde can then be reacted with a diverse array of primary amines, including anilines, alkylamines, and heterocyclic amines, to form the corresponding Schiff bases. These reactions are often catalyzed by a small amount of acid.

Studies on other chloroquinoline isomers have demonstrated the feasibility and utility of this approach. For example, 7-chloroquinoline (B30040) derivatives have been used to synthesize Schiff bases that exhibit significant biological activity. The synthesis of quinoline-based Schiff bases has also been explored for their potential as antidiabetic agents.

Amine Reactant Resulting Schiff Base Potential Properties
Aniline (B41778)N-((7-chloroquinolin-8-yl)methylene)anilinePrecursor for cyclization reactions, fluorescent probes
2-Aminophenol2-(((7-chloroquinolin-8-yl)methylene)amino)phenolMetal sensing, antimicrobial activity
Ethylenediamine (1 eq.)N,N'-bis((7-chloroquinolin-8-yl)methylene)ethane-1,2-diamineLigands for coordination chemistry

The imine bond in the resulting Schiff bases can also serve as a handle for further transformations. For instance, reduction of the imine would lead to the corresponding secondary amine, providing a flexible linker. Alternatively, the imine can participate in cycloaddition reactions to form more complex heterocyclic structures.

Lack of Published Computational Data for this compound Prevents Detailed Theoretical Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the compound this compound (CAS Number: 84163-80-4). Despite the availability of advanced computational chemistry methods, detailed studies focusing on the electronic structure, reactivity, and conformational properties of this specific molecule have not been published in accessible scholarly sources. Consequently, a detailed article based on the requested outline cannot be generated at this time.

While computational studies are common for various quinoline derivatives due to their broad range of biological activities and applications in medicinal chemistry, this compound appears to be uncharacterized in this regard. Searches for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, global reactivity descriptors, Molecular Electrostatic Potential (MEP) maps, and conformational analysis specific to this compound did not yield the necessary data to fulfill the requested scientific article.

Research is available for structurally related compounds, such as other chloroquinoline isomers or more complex molecules containing a 7-chloroquinoline moiety. For instance, studies on [(7-chloroquinolin-4-yl)amino]acetophenones and their metal complexes have reported DFT calculations, including HOMO-LUMO energy gaps and MEP analysis, to understand their structure and potential biological activity. musechem.comnih.gov Similarly, computational methods have been applied to other derivatives like quinolin-8-yl 4-chlorobenzoate (B1228818) and various quinoline-based Schiff bases to explore their electronic properties and reactivity. chemscene.comusta.edu.co

However, the principles of computational chemistry dictate that even minor changes in molecular structure, such as the position of substituents on the quinoline ring, can significantly alter the electronic and conformational properties. The substitution pattern in this compound—with a chlorine atom at position 7 and a methanol group at position 8—creates a unique electronic and steric environment. The specific interactions between these adjacent groups would lead to distinct values for HOMO-LUMO energies, chemical hardness, electrophilicity, and a unique electrostatic potential map. Extrapolating data from other isomers or more complex derivatives would be scientifically unsound and would not provide an accurate representation of the title compound.

Without dedicated theoretical studies that perform geometry optimization and subsequent electronic structure calculations on this compound, any discussion of its computational chemistry remains speculative. The generation of accurate data tables for its FMO energies, global reactivity descriptors, and specific details of its ground state geometry is not possible.

Computational Chemistry and Theoretical Investigations of 7 Chloroquinolin 8 Yl Methanol

Conformational Analysis and Molecular Geometry Optimization

Excited State (S1) Geometry Optimization (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the properties of molecules in their electronically excited states. wikipedia.orgrsc.org It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. tennessee.edu TD-DFT allows for the calculation of excited-state energies, geometries, and other properties by modeling the response of the electron density to a time-dependent perturbation, such as that caused by the absorption of light. wikipedia.orgrsc.org

Geometry optimization of the first excited singlet state (S1) of (7-Chloroquinolin-8-yl)methanol provides crucial insights into the molecule's photophysical and photochemical behavior. This process involves finding the minimum energy structure of the molecule in its S1 state. joaquinbarroso.com The optimized geometry of the excited state can differ significantly from the ground-state geometry, which has important implications for processes such as fluorescence and photochemistry. joaquinbarroso.com

For quinoline (B57606) derivatives, TD-DFT calculations have been employed to understand their electronic transitions. researchgate.net The optimization of the excited state geometry begins with the ground-state optimized structure. Upon electronic excitation, the distribution of electron density changes, leading to alterations in bond lengths and angles. scm.com In the case of this compound, excitation to the S1 state would likely involve a π-π* transition within the quinoline ring system. This redistribution of electron density can lead to changes in the geometry of the quinoline core and the orientation of the methanol (B129727) substituent.

The table below illustrates a hypothetical comparison of ground state (S0) and optimized excited state (S1) geometries for a molecule like this compound, based on general principles observed in similar systems.

ParameterGround State (S0) GeometryExcited State (S1) Geometry
C7-Cl Bond Length~1.74 ÅMay slightly increase
C8-C(methanol) Bond Length~1.50 ÅMay slightly decrease
Dihedral Angle (Quinoline-Methanol)VariesCan change significantly

Note: The values in this table are illustrative and not based on specific computational results for this compound.

Mechanistic Insights into Reactions Involving this compound

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. For reactions involving this compound, theoretical calculations can map out the potential energy surface, revealing the lowest energy path from reactants to products. This involves locating and characterizing the structures of intermediates and, crucially, the transition states that connect them.

For instance, in the context of nucleophilic aromatic substitution (SNAE) reactions, which are common for chloroquinolines, computational studies can help understand the preference for substitution at different positions. tandfonline.comtandfonline.com The elucidation of reaction pathways often involves techniques like relaxed potential energy surface scans, where the energy of the system is calculated as a function of a specific reaction coordinate (e.g., a bond being formed or broken). Once an approximate transition state is located, more sophisticated algorithms can be used to find the exact saddle point on the potential energy surface.

Frequency calculations are then performed to confirm the nature of the stationary points. A stable intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in determining reaction rates.

While specific studies on the reaction pathways of this compound were not found, research on related quinoline derivatives demonstrates the utility of these methods. For example, in the hydrolysis of (quinolin-8-yl)dimesitylborane, DFT calculations were used to determine the Gibbs free energy of transition states, providing insight into the reaction's kinetic favorability. usd.edu Similarly, computational studies on the fragmentation of [(7-chloroquinolin-4-yl)amino]acetophenones have proposed detailed fragmentation mechanisms based on calculated proton affinities and the stability of intermediates. nih.gov

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another upon electronic excitation. This phenomenon is particularly relevant for molecules containing both a proton-donating group (like the hydroxyl group in methanol) and a proton-accepting group (like the nitrogen atom in the quinoline ring).

For this compound, an intramolecular ESPT could potentially occur between the methanol's hydroxyl group and the quinoline nitrogen. Upon absorption of light, the acidity and basicity of the functional groups can change significantly. In many hydroxyquinolines, the hydroxyl group becomes a stronger acid and the quinoline nitrogen becomes a stronger base in the excited state, facilitating proton transfer. nih.govrsc.org

Theoretical studies on 7-hydroxyquinoline (B1418103) (7HQ) have shown that ESPT can occur, often mediated by solvent molecules. nih.govrsc.org Computational investigations of the 7HQ-(CH3OH)3 cluster, for example, have proposed two possible proton transfer pathways in the excited state. rsc.org These studies involve mapping the potential energy surfaces of both the ground and excited states to determine the feasibility and mechanism of proton transfer. rsc.org The calculations can reveal whether the proton transfer is a direct process or involves a concerted mechanism with surrounding solvent molecules acting as a "proton wire".

While direct computational studies on the ESPT of this compound are not available in the provided search results, the principles derived from studies on similar molecules like 7-hydroxyquinoline and (8-bromo-7-hydroxyquinolin-2-yl)methyl-protected phenol (B47542) are highly relevant. nih.govrsc.orgrsc.org These studies combine spectroscopic techniques with DFT and TD-DFT calculations to identify the different prototropic forms of the molecule in the ground and excited states and to elucidate the reaction mechanism. rsc.org

Computational chemistry is a valuable tool for predicting the regioselectivity of chemical reactions, which is the preference for reaction to occur at one position over another. For substituted quinolines like this compound, reactions such as electrophilic or nucleophilic substitution can occur at multiple sites on the quinoline ring. Theoretical calculations can provide insights into which site is most reactive by analyzing various energetic and electronic parameters.

One approach is to calculate the energies of the intermediates formed by the attack of a reagent at different positions. The pathway with the lowest energy intermediate and transition state is generally the favored one. For example, in nucleophilic aromatic substitution reactions of chloroquinolines, the regioselectivity can be predicted by comparing the stability of the Meisenheimer-like intermediates formed by nucleophilic attack at different carbon atoms bearing a chlorine atom.

Electronic parameters derived from population analysis (e.g., atomic charges) and frontier molecular orbital (FMO) theory can also be used to predict regioselectivity. The site with the most positive partial charge is often the most susceptible to nucleophilic attack, while the site with the highest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) can also indicate the preferred site for nucleophilic attack. Conversely, for electrophilic attack, sites with more negative partial charges or higher coefficients of the Highest Occupied Molecular Orbital (HOMO) are typically more reactive.

Studies on 4,7-dichloroquinoline (B193633) have shown that nucleophilic aromatic substitution preferably occurs at the C4 position. tandfonline.comtandfonline.com This is consistent with predictions based on bond dissociation energy calculations, which show a lower energy for breaking the C4-Cl bond compared to the C7-Cl bond. tandfonline.comtandfonline.com While specific calculations for this compound are not present in the search results, similar principles would apply. DFT calculations could be used to predict the most likely sites for various reactions, aiding in the design of synthetic routes to new derivatives.

The following table outlines key parameters used in predicting regioselectivity:

ParameterDescriptionImplication for Reactivity
Transition State Energy The energy barrier that must be overcome for a reaction to occur at a specific site.Lower energy indicates a more favorable reaction pathway.
Intermediate Stability The relative energy of the intermediate species formed during the reaction.More stable intermediates suggest a more likely reaction pathway.
Partial Atomic Charges The distribution of electron density across the molecule.More positive sites are prone to nucleophilic attack; more negative sites to electrophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals.The distribution of these orbitals indicates likely sites for electrophilic and nucleophilic attack, respectively.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can have a significant impact on the properties and reactivity of a molecule. Computational chemistry accounts for these solvent effects using either implicit or explicit solvent models. wikipedia.org

Implicit solvent models , also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov The solute molecule is placed in a cavity within this dielectric continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models are computationally efficient and can provide a good approximation of the bulk solvent effects on properties like molecular geometry, electronic structure, and reaction energetics. researchgate.net For example, TD-DFT calculations can be performed with an implicit solvent model to predict how the absorption spectrum of this compound might shift in different solvents. ekb.eg

Explicit solvent models involve including a number of individual solvent molecules in the calculation. nih.gov This approach allows for the specific interactions between the solute and nearby solvent molecules, such as hydrogen bonding, to be modeled directly. mdpi.com While more computationally expensive, explicit solvent models can provide a more accurate description of the local solvent environment, which can be crucial for understanding certain reaction mechanisms, like solvent-assisted proton transfer. bhsai.org Hybrid models, which combine a quantum mechanical (QM) description of the solute with a molecular mechanical (MM) description of the explicit solvent molecules (QM/MM), are often used to balance accuracy and computational cost. wikipedia.org

The choice between an implicit and explicit solvent model depends on the specific system and the properties being investigated. For general predictions of solvent effects on spectra or the relative stability of conformers, implicit models are often sufficient. ekb.eg However, for processes where specific solute-solvent interactions play a key role, such as in certain reaction mechanisms or for a detailed understanding of solvation shells, an explicit or hybrid model may be necessary. nih.govmdpi.com

Investigation of Solvent-Assisted Mechanisms

The role of solvents in the chemical reactivity and photophysical properties of quinoline derivatives is a critical area of computational and theoretical investigation. For compounds structurally related to this compound, solvents are understood to influence reaction pathways, molecular stability, and electronic transitions through various interaction models, including both specific and non-specific solvation effects. Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into these solvent-assisted mechanisms.

Theoretical models often utilize the Polarizable Continuum Model (PCM) to simulate the bulk solvent environment. This approach treats the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and the effect of the solvent on the electronic structure of the solute molecule. For more detailed investigations into specific solvent-solute interactions, explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, are employed. These explicit models are crucial for understanding mechanisms where solvent molecules directly participate in the reaction, such as through hydrogen bonding or by acting as a proton shuttle.

Research on various chloroquinoline derivatives has demonstrated the profound impact of solvent polarity on their electronic and structural properties. For instance, studies on related quinoline compounds have shown that increasing solvent polarity can lead to significant changes in the dipole moment and a decrease in the HOMO-LUMO energy gap. researchgate.net This suggests that polar solvents can stabilize charge-separated states, which may be critical intermediates in certain reaction mechanisms.

In the context of reaction mechanisms, solvents can play a direct role. For example, in nucleophilic aromatic substitution reactions, which are common for chloroquinolines, the solvent can stabilize the transition state and intermediates. Computational studies on the synthesis of 7-chloroquinoline (B30040) derivatives have implicitly considered the role of solvents like ethanol (B145695) and methanol, which are known to facilitate such reactions. nih.govnih.gov While explicit computational studies detailing the step-by-step solvent-assisted mechanism for this compound are not extensively available, the principles derived from related systems are applicable.

Furthermore, the photophysical properties of quinoline derivatives are highly sensitive to the solvent environment. Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a well-documented phenomenon for this class of compounds. Theoretical investigations using Time-Dependent DFT (TD-DFT) have been employed to predict the absorption spectra of quinoline derivatives in different solvents. researchgate.netekb.eg These studies reveal that the observed red or blue shifts in the absorption maxima can be correlated with the solvent's dielectric constant and its ability to form hydrogen bonds. For example, a red shift in the absorption spectrum upon increasing solvent polarity often indicates that the excited state is more polar than the ground state and is thus better stabilized by the polar solvent. acs.org

The following table summarizes theoretical findings on the effect of solvents on the properties of various quinoline derivatives, providing a basis for understanding the potential solvent-assisted behavior of this compound.

CompoundMethodSolventObserved EffectReference
(E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4- b]furan-8-oneTD-DFTGas Phase vs. SolventsThe study reported on the solvent effect on the wavelength of absorption. researchgate.net
Pyrazole (as a model N-heterocycle)DFT/B3LYPGas Phase, WaterThe HOMO–LUMO gap decreased, and the dipole moment increased with increasing solvent polarity. UV-vis spectra showed redshifts in more polar solvents. researchgate.net
Quinolin-8-yl 4-chlorobenzoate (B1228818)UV-Vis SpectroscopyMethanolThe study reported UV-Vis absorption data in methanol, indicating π → π* and n → π* transitions. mdpi.com
[(7-chloroquinolin-4-yl)amino]acetophenonesDFT/B3LYPMethanol, DMSOExperimental UV-vis data was recorded in DMSO, and computational studies were performed, though specific solvent effects on the mechanism were not detailed. nih.gov
7-(Diethylamino)quinolone chalconesTD-DFTTHF, DMSOA significant red shift in the maximum absorption was observed when moving from THF to the more polar DMSO, indicating an ICT character of the electronic transition. acs.org
4H-benzo[h]chromene derivativesTD-DFT/B3LYP1,4-Dioxane, Dichloroethane, Ethanol, Methanol, AcetonitrileA blue shift was observed both experimentally and theoretically with increasing solvent polarity. ekb.eg

These computational and theoretical investigations underscore the integral role of the solvent in modulating the chemical and physical behavior of chloroquinoline derivatives. The insights gained from these studies on related compounds provide a foundational understanding for predicting and interpreting the solvent-assisted mechanisms that would be relevant to this compound.

Advanced Analytical Techniques for Characterization of 7 Chloroquinolin 8 Yl Methanol and Its Derivatives

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and photophysical behavior of (7-Chloroquinolin-8-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra are used to identify the chemical environment of hydrogen atoms. For this compound, the aromatic protons on the quinoline (B57606) ring typically appear in the range of 7.5 to 9.0 ppm. The methylene (B1212753) protons (CH₂OH) show a characteristic singlet or a pair of doublets depending on the solvent and temperature, usually found further upfield. The hydroxyl proton is often observed as a broad singlet, and its chemical shift can be highly variable.

¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbon atoms of the quinoline ring resonate in the aromatic region (approximately 120-150 ppm). The carbon bearing the chlorine atom (C7) and the carbon attached to the nitrogen (C8a and C2) have distinct chemical shifts influenced by the electronegativity of the heteroatoms. The methylene carbon of the hydroxymethyl group typically appears around 55-65 ppm.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY experiments reveal proton-proton coupling networks, helping to assign the positions of substituents on the quinoline ring. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C spectra. These advanced methods are crucial for unambiguously confirming the structure of novel derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 ~8.9 ~150
H-3 ~7.6 ~122
H-4 ~8.2 ~136
H-5 ~7.8 ~128
H-6 ~7.6 ~127
C-7 - ~135
C-8 - ~137
CH₂ ~5.0 ~58
OH variable -
C-4a - ~128
C-8a - ~147

Note: Exact chemical shifts can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands include:

A broad band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.

Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹.

The C=N stretching vibration of the quinoline ring appears in the 1600-1500 cm⁻¹ region.

The C-O stretching vibration of the primary alcohol is found in the 1050-1000 cm⁻¹ range.

The C-Cl stretching vibration can be observed in the fingerprint region, typically around 850-750 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretch, broad 3400 - 3200
Aromatic C-H Stretch 3100 - 3000
C=N (Quinoline) Stretch 1600 - 1500
C-O (Alcohol) Stretch 1050 - 1000
C-Cl Stretch 850 - 750

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline core of this compound is a chromophore that absorbs ultraviolet light, leading to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substitution on the quinoline ring and the solvent used.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have absorbed light. Many quinoline derivatives are known to be fluorescent, and this compound is no exception. Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon of lower energy (longer wavelength). The resulting fluorescence spectrum, including the emission maximum and quantum yield, provides valuable information about the molecule's electronic structure and its interactions with the environment. These properties are particularly important in the development of fluorescent probes and sensors.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the chemical formula of this compound. By measuring the mass with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₈ClNO), the experimentally measured exact mass of the molecular ion [M+H]⁺ would be compared to the calculated theoretical mass. A close match between the experimental and theoretical values provides strong evidence for the correct elemental formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₈ClNO
Theoretical Mass [M] 193.0294
Theoretical m/z [M+H]⁺ 194.0367
Observed m/z [M+H]⁺ Typically within 5 ppm of theoretical value

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of compounds by analyzing their fragmentation patterns. In MS/MS, precursor ions selected from an initial mass spectrometry (MS) scan are subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second MS scan. This process provides detailed structural information and allows for the elucidation of fragmentation pathways.

For quinoline derivatives, MS/MS spectra can confirm the presence of the quinoline ring and help differentiate between isomers with the same elemental composition but different functional groups. nih.govsigmaaldrich.com The fragmentation patterns are influenced by the type and position of substituents on the quinoline core. nih.gov For instance, studies on various substituted quinolines have shown that the fragmentation mechanisms are highly dependent on the nature of the substituents. nih.gov In the case of methoxyquinolines, two primary fragmentation patterns are generally observed, with significant variations among isomers. cdnsciencepub.com One common pathway involves the loss of a methyl group, followed by the loss of carbon monoxide. cdnsciencepub.com For hydroxyquinolines, a key fragmentation mechanism is the loss of hydrogen cyanide. cdnsciencepub.com

While specific MS/MS fragmentation data for this compound is not extensively detailed in the available literature, general principles of quinoline fragmentation can be applied. The presence of the chloro and hydroxymethyl substituents at the 7 and 8 positions, respectively, would be expected to direct the fragmentation in a characteristic manner. For example, the loss of the hydroxymethyl group or the chlorine atom would likely be prominent fragmentation pathways.

A study on pyridazino-quinolines revealed complex fragmentation with multiple cross-ring cleavages. nih.gov In some chloro-substituted derivatives, the chlorine atom did not significantly alter the primary fragmentation pathways, whereas in others, it led to the formation of new, characteristic fragments. nih.gov This highlights the nuanced effects of substituents on the fragmentation behavior of the quinoline ring system.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often thermally labile, molecules like this compound and its derivatives. ESI-MS typically generates protonated molecules, [M+H]⁺, allowing for the determination of the molecular weight with high accuracy. nih.govnih.gov This technique is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. researchgate.netresearchgate.net

ESI-MS has been successfully used for the identification and structural elucidation of quinoline alkaloids in various matrices. nih.govmonash.edu The technique provides molecular ion information with high mass accuracy, often with errors below 5 mDa. nih.govmonash.edu In combination with tandem mass spectrometry (ESI-MS/MS), it allows for the confirmation of the quinoline ring and provides valuable information about the substituents and their positions. nih.govnih.govmonash.edu For example, ESI-MS/MS has been used to differentiate between isomeric phenylquinolines by providing clues about the position of the phenyl group on the quinoline ring. nih.govnih.gov

The fragmentation of various fused nitrogen-containing ring systems, including pyridazino-quinolines and pyrimido-quinolines, has been studied using ESI-MS/MS. nih.gov These studies demonstrate that the fragmentation patterns are influenced by substituents such as chlorine, nitro, methyl, and phenyl groups. nih.gov While specific ESI-MS data for this compound is not abundant, the general applicability of this technique for the characterization of quinoline derivatives is well-established. researchgate.net

Compound Type Ionization Mode Observed Ions Key Application References
QuinolinesESI+[M+H]⁺Molecular weight determination and structural elucidation. nih.gov, nih.gov, monash.edu
Fused N-heterocyclesESI+[M+H]⁺Study of fragmentation mechanisms and substituent effects. nih.gov
Quinolone AlkaloidsESI+[M+H]⁺Identification in natural extracts. researchgate.net, researchgate.net

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules.

The crystal structures of several derivatives of this compound have been determined, providing definitive proof of their molecular architecture. For instance, the absolute configuration of (R)-2-(7-chloroquinolin-8-yl)-6-methyl-3,4-dihydro-2H-pyran-4-one was assigned by X-ray analysis. rsc.org Similarly, the structures of various (2-chloroquinolin-3-yl)methyl ethers have been elucidated, revealing details about their supramolecular assembly through hydrogen bonding and π–π stacking. nih.gov

In a study of quinoline derivatives, the absolute configuration of one enantiomer of a chiral compound was established using the Flack x parameter derived from X-ray diffraction data. nih.gov The crystal structure of (S)-(2-(5-chloroquinolin-8-yl)-3-methylphenyl)methanol has also been determined, confirming its stereochemistry. csic.es While the specific crystal structure of this compound itself is not detailed, the successful application of X-ray crystallography to its close derivatives underscores the power of this technique for absolute structure determination within this class of compounds. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its derivatives. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. wisdomlib.orgchemijournal.comijcrt.org In the synthesis of quinoline derivatives, TLC is routinely used to track the conversion of starting materials to products. rsc.orgbeilstein-journals.org

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. chemijournal.com The Rf value is dependent on the compound's structure, the stationary phase (typically silica (B1680970) gel), and the mobile phase composition. chemijournal.com For quinoline derivatives, various solvent systems, such as ethyl acetate (B1210297)/hexane (B92381) and methanol (B129727)/dichloromethane (B109758), are used to achieve separation. rsc.orgmdpi.com Visualization of the separated spots on the TLC plate is often achieved using UV light or by staining with reagents like iodine or potassium permanganate (B83412). chemijournal.comscielo.br

The purity of synthesized quinoline compounds is frequently checked by TLC. wisdomlib.orgijcrt.org A single spot on the TLC plate in multiple solvent systems is a good indication of a pure compound. ijcrt.org For some 7-chloro-4-aminoquinoline derivatives, specific Rf values have been reported in various solvent systems, such as chloroform/methanol. derpharmachemica.comrsc.org

Application Stationary Phase Typical Mobile Phases Detection References
Reaction MonitoringSilica Gel 60 F254Ethyl Acetate/Hexane, Methanol/DichloromethaneUV light (254 nm), Iodine rsc.org, beilstein-journals.org, scielo.br
Purity AssessmentSilica GelChloroform/Methanol, Ethyl Acetate/DichloromethaneUV light, Staining Reagents wisdomlib.org, ijcrt.org, derpharmachemica.com, mdpi.com, rsc.org
Lipophilicity StudiesReversed-Phase (C18)Water/Organic Modifier (e.g., DMSO, Acetone)Densitometry researchgate.net

Column chromatography is a widely used preparative technique for the purification of synthesized compounds on a larger scale than TLC. nih.govgoogle.com The principle is similar to TLC, where a stationary phase (commonly silica gel) is packed into a column, and the mixture is separated by eluting with a suitable mobile phase. scielo.brresearchgate.net

The purification of this compound and its derivatives often involves column chromatography using a gradient of solvents, such as ethyl acetate in hexane or methanol in dichloromethane, to effectively separate the desired product from impurities and unreacted starting materials. beilstein-journals.orgworktribe.comgoogle.com For example, the purification of (4,7-dichloroquinolin-8-yl)(phenyl)methanol was achieved using a mixture of ethyl acetate and hexanes. worktribe.com

Centrifugal partition chromatography (CPC), a form of liquid-liquid chromatography, has also been employed for the preparative separation of quinoline derivatives. researchgate.net This technique avoids the use of solid adsorbents like silica gel, which can sometimes cause irreversible adsorption of the compound. researchgate.net

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net It offers high resolution, sensitivity, and reproducibility, making it an ideal method for assessing the purity of synthesized compounds. nih.gov

HPLC methods have been developed for the analysis of various quinoline derivatives. researchgate.netsielc.comsigmaaldrich.com Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures), is a common mode of separation. researchgate.netdeepdyve.com The retention time of a compound in an HPLC system is a characteristic parameter that can be used for its identification. rsc.org

The purity of synthesized quinoline derivatives is often determined to be greater than 95% by analytical HPLC. nih.govnih.govmrc.ac.za For instance, the purity of certain quinoline-piperidine hybrids was confirmed by LC-MS analysis, which combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govmrc.ac.za HPLC is also used to determine the lipophilicity of quinoline derivatives by correlating their retention behavior with their partition coefficients. deepdyve.com

HPLC Mode Stationary Phase Typical Mobile Phase Detection Application References
Reversed-PhaseC18Methanol/Water, Acetonitrile/WaterUV (e.g., 225 nm, 254 nm)Purity assessment, Quantification, Lipophilicity determination researchgate.net, rsc.org, deepdyve.com, nih.gov
Ion-ExchangeBIST™ A+ (Cation-Exchange)Acetonitrile/Buffer (e.g., TMDAP formate)VIS, MSSeparation of charged quinoline derivatives sielc.com
Normal-PhaseSilica GelHexane/Ethyl AcetateUVPurification csic.es

Synthetic Applications and Research Trajectories of 7 Chloroquinolin 8 Yl Methanol As a Building Block

Design and Synthesis of Diverse Chemical Libraries

The strategic derivatization of (7-Chloroquinolin-8-yl)methanol is a cornerstone for generating extensive chemical libraries. These libraries are instrumental in high-throughput screening and the discovery of new lead compounds with potential therapeutic applications.

Exploration of Structure-Activity Relationships (SAR) through Derivatization

The modification of the hydroxymethyl and chloro groups, as well as the quinoline (B57606) ring itself, allows for a systematic exploration of structure-activity relationships (SAR). By synthesizing a series of analogs with varied substituents, researchers can elucidate the chemical features essential for biological activity. For instance, the hydroxyl group can be a bioisostere for an amino group, influencing the compound's interaction with biological targets. worktribe.com

A study focused on the synthesis of novel functionalized quinolines demonstrated the preparation of a library of compounds through the magnesiation of 7-chloroquinolines, followed by reactions with various electrophiles. worktribe.com This approach enabled the creation of diverse aryl(7-chloroquinolin-4-yl)methanol derivatives, highlighting the versatility of the quinoline scaffold in generating chemical diversity for biological screening. worktribe.com Research into quinoline–chalcone (B49325) hybrids has also shown that modifications, such as the introduction of electron-donating groups, can influence DNA binding and photocleavage activities. nih.gov

Derivative Type Synthetic Strategy Key Findings Reference
Aryl(7-chloroquinolin-4-yl)methanol DerivativesMagnesiation of 7-chloroquinolines and reaction with aldehydes.The hydroxyl group can act as a bioisostere for an amino group, impacting biological activity. worktribe.com
Quinoline-Chalcone HybridsCondensation reactions.Electron-donating groups can enhance DNA binding and photocleavage properties. nih.gov
[(7-chloroquinolin-4-yl)amino]chalcone derivativesSynthesis and evaluation against prostate cancer cell lines.Displayed significant cytotoxic results, with effects being dose- and time-dependent. nih.gov

Development of Molecular Hybrids and Conjugates

Molecular hybridization involves combining the this compound scaffold with other pharmacophores to create new molecules with potentially synergistic or novel biological activities. researchgate.netnih.gov This strategy has been extensively used in the development of antimalarial agents by conjugating the 7-chloroquinoline (B30040) moiety with other known antimalarial fragments. tandfonline.comnih.govmdpi.com

The "click chemistry" approach, specifically the copper-mediated azide-alkyne cycloaddition, has proven to be a highly efficient method for creating such hybrids. tandfonline.comscielo.br This has led to the synthesis of 7-chloroquinoline-1,2,3-triazole conjugates and other hybrid molecules. tandfonline.comscielo.brtandfonline.com For example, novel 7-chloroquinoline derivatives have been synthesized using ultrasound irradiation, a method that aligns with the principles of "green chemistry" by offering shorter reaction times and higher yields. tandfonline.comtandfonline.comresearchgate.netsemanticscholar.org These hybrid molecules have shown promising results in antimalarial, anticancer, and antimicrobial screenings. tandfonline.comtandfonline.comresearchgate.netsemanticscholar.org

Another approach involves the synthesis of conjugates with other bioactive molecules, such as isatin (B1672199), to create hybrids with potential antimalarial and antitubercular activities. researchgate.net The synthesis of these complex molecules often involves multi-step reactions, including nucleophilic substitution and condensation reactions. mdpi.commdpi.com

Intermediacy in the Synthesis of Complex Natural Product Analogs

This compound and its derivatives are valuable intermediates in the synthesis of analogs of complex natural products. The quinoline core is a common motif in many biologically active natural products, and the ability to functionalize it at the 7 and 8 positions provides a route to novel analogs with potentially improved properties.

For example, the synthesis of aryl(7-chloroquinolin-4-yl)methanol derivatives has been achieved through efficient methods like the use of mixed lithium-magnesium reagents. worktribe.com This allows for the introduction of various aryl groups, mimicking the structural diversity found in natural products. The development of flow chemistry techniques has further optimized these syntheses, enabling rapid production of these valuable intermediates. worktribe.com

Role in the Generation of Advanced Materials

The unique photophysical properties of the quinoline ring system make this compound an attractive building block for the creation of advanced materials, including polymers and fluorescent probes.

Quinoline-Based Polymers and Macromolecules

The reactive sites on this compound allow for its incorporation into polymeric structures. The development of quinoline-based polymers opens up possibilities for new materials with applications in electronics, sensors, and drug delivery. While specific examples of polymers derived directly from this compound are not extensively documented in the provided context, the general principles of polymer chemistry suggest its potential as a monomer or cross-linking agent.

Fluorescent Probes and Dyes

The quinoline scaffold is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and dyes for biological imaging and sensing applications. mdpi.comchristuniversity.in The fluorescence properties of these molecules can be finely tuned by introducing different substituents onto the quinoline ring. christuniversity.innih.gov

The synthesis of novel fluorescent dyes often involves condensation reactions to create extended π-conjugated systems, which can lead to desirable photophysical properties such as large Stokes shifts and solvatofluorochromism. acs.org For instance, the development of halogen-containing thiazole (B1198619) orange analogues, which are fluorogenic DNA stains, demonstrates the utility of chloroquinoline derivatives in creating fluorescent probes. beilstein-journals.org The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT) to achieve a "turn-on" fluorescence response in the presence of a specific analyte. nih.govresearchgate.net

Future Research Directions in this compound Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives demonstrating a wide array of biological activities and physical properties. researchgate.net this compound, a specific derivative, represents a versatile building block for creating more complex molecules. Future research is poised to expand its utility through the development of advanced synthetic methodologies. Key areas of focus include creating novel catalytic systems for its functionalization, exploring new reaction pathways, integrating synthesis with continuous flow processes, and leveraging computational modeling for predictive chemistry.

Development of Novel Catalytic Systems for Functionalization

A primary objective in quinoline chemistry is the regioselective introduction of new functional groups. researchgate.net For this compound, future research will likely concentrate on developing catalytic systems that can selectively functionalize the quinoline core or the methanol (B129727) moiety.

Metal-catalyzed cross-coupling reactions are a powerful tool for creating C-C and C-heteroatom bonds. While extensive research exists on the arylation of quinolines, often targeting the 2-, 4-, and 8-positions using catalysts based on palladium, nickel, rhodium, and copper, the application of these systems to an already 8-substituted quinoline like this compound is a promising future direction. rsc.org For instance, Pd-catalyzed methods, such as Suzuki-Miyaura coupling using organoboron reagents, could be adapted to target other positions on the ring or to couple with derivatives where the hydroxyl group has been converted to a better leaving group. rsc.org

Furthermore, directed metalation strategies offer precise control over regioselectivity. The use of mixed lithium-magnesium reagents (e.g., TMPMgCl·LiCl) has proven effective for the selective magnesiation at the C8 position of 7-chloroquinolines, which can then react with various electrophiles. researchgate.netdurham.ac.uk Future work could explore the directed metalation of this compound, where the existing hydroxyl group could potentially direct metallating agents to adjacent positions, enabling the synthesis of novel tri-functionalized quinolines.

Potential Catalytic ReactionCatalyst System ExampleTarget FunctionalizationReference
Suzuki-Miyaura CouplingPd(OAc)₂, SPhosArylation at other positions rsc.org
Negishi CouplingNi(II)/diethyl phosphiteArylation/Alkylation rsc.org
Directed MetalationTMPMgCl·LiClC-H functionalization adjacent to existing groups researchgate.netdurham.ac.uk
C-H ArylationRh(NHC)-based catalystDirect introduction of aryl groups rsc.org

Exploring New Reaction Pathways and Mechanistic Understandings

Beyond developing new catalysts, a significant research trajectory involves exploring novel reaction pathways starting from this compound. The presence of both a hydroxyl group and a reactive chloro-substituted heterocyclic ring offers multiple avenues for synthetic diversification.

Future studies could investigate:

Reactions at the Methanol Group: Standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid would provide new handles for further chemistry, like reductive amination or amide bond formation. rsc.org Esterification or etherification of the hydroxyl group could be used to attach various side chains, potentially modulating the molecule's biological activity or physical properties.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 7-position is a site for nucleophilic substitution, although it is generally less reactive than a chlorine at the 4-position. researchgate.net Research into activating this position or using highly reactive nucleophiles could lead to a new class of 8-hydroxymethyl-7-substituted quinolines.

Mechanistic Elucidation: A deeper understanding of reaction mechanisms is crucial for optimizing conditions and predicting outcomes. Techniques like Density Functional Theory (DFT) calculations have already been used to rationalize the regioselectivity of metalation in related quinoline systems. researchgate.net Applying these computational tools to this compound can help predict the most favorable sites for electrophilic or nucleophilic attack and understand the transition states of key reactions.

Integration with Flow Chemistry Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, reaction control, and speed. The synthesis of functionalized quinolines has been shown to be highly amenable to flow chemistry methodologies. durham.ac.ukworktribe.com

A notable study demonstrated the efficient magnesiation of 7-chloro-4-iodoquinoline (B1588978) and subsequent reaction with aldehydes under continuous flow conditions using a Vapourtec E-Series system. durham.ac.uk This approach allowed for the synthesis of an aryl(7-chloroquinolin-4-yl)methanol derivative in a mere 50-second residence time, achieving high conversion and an 86% isolated yield. worktribe.com

Future research will focus on adapting these principles specifically for the synthesis and derivatization of this compound.

Key Advantages for Future Research:

Rapid Optimization: Flow reactors allow for the rapid screening of reaction conditions (temperature, pressure, stoichiometry, residence time) to quickly identify optimal parameters.

Scalability: Once a process is optimized, production can be scaled up by simply running the flow system for longer periods, providing easier access to larger quantities of material. worktribe.com

Access to Unstable Intermediates: Short residence times in flow reactors can allow for the generation and immediate use of highly reactive or unstable intermediates, such as organometallics, that might be problematic in batch processing. durham.ac.uk

A key challenge noted in previous work was reactor fouling at higher concentrations, indicating that future work must also address engineering and solubility challenges. worktribe.com

Flow Chemistry ParameterOptimized Condition ExampleOutcomeReference
SystemVapourtec E-SeriesIntegrated synthesis durham.ac.uk
ReactionMagnesiation and Aldehyde QuenchSynthesis of aryl(7-chloroquinolin-4-yl)methanol worktribe.com
Residence Time50 seconds95% conversion worktribe.com
Concentration0.2 mol·L⁻¹Optimal yield, avoids clogging worktribe.com
Isolated Yield86%High efficiency worktribe.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool in modern synthetic planning. For this compound, advanced computational modeling offers a path to accelerate discovery and deepen mechanistic understanding without costly and time-consuming trial-and-error experimentation.

Future research directions in this area include:

Predictive Synthesis: Density Functional Theory (DFT) calculations can be employed to predict the most acidic protons on the quinoline ring, guiding regioselective metalation strategies. researchgate.net This allows chemists to anticipate which position is most likely to be functionalized using a given base or catalyst system.

Reactivity Mapping: Computational models can map the electron density of the molecule, identifying electrophilic and nucleophilic sites and predicting the outcome of various reactions. This is particularly useful for a multifunctional molecule like this compound.

Mechanism Simulation: Simulating reaction pathways can elucidate complex mechanisms, identify transition states, and calculate activation energies. This insight is critical for understanding why certain reactions are favored over others and for designing catalysts that can lower the energy barrier for a desired transformation.

Virtual Screening: In the context of drug discovery, computational docking and molecular dynamics simulations can predict how derivatives of this compound might bind to biological targets, allowing for the rational design of new compounds with enhanced activity. researchgate.net

By integrating these advanced computational approaches, researchers can more efficiently design novel synthetic routes and create a diverse library of this compound derivatives with tailored properties.

Q & A

Q. What methodologies are employed to determine the crystal structure of (7-Chloroquinolin-8-yl)methanol?

  • Methodological Answer : The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Data collection involves a diffractometer (e.g., Oxford Diffraction CCD) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods via SHELXS, followed by refinement using SHELXL . Key steps include:
  • Data Integration : Software like CrysAlis PRO processes raw intensity data .
  • Hydrogen Bond Analysis : O—H···O and C—H···π interactions are mapped using SHELXPRO, with bond distances and angles tabulated (e.g., O1—H1O···O1: 2.712 Å, D—H···A angle = 174°) .
  • Validation : R-factor convergence (e.g., R1 < 0.05) and residual electron density analysis ensure accuracy .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies the hydroxyl group (δ ~4.5 ppm for –CH2OH) and quinoline protons (δ 7.5–9.0 ppm). Chlorine substitution causes deshielding in adjacent carbons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 194.03) .
  • Computational Analysis : Density Functional Theory (DFT) calculates properties like XLogP (2.2) and polar surface area (33.1 Ų), validated against experimental data .

Q. How is the synthetic route to this compound optimized for reproducibility?

  • Methodological Answer :
  • Stepwise Chlorination : React 8-hydroxyquinoline with POCl3 at 80°C, followed by reduction of the carbonyl group using NaBH4 in methanol .
  • By-Product Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (yield ~65–75%) .

Advanced Research Questions

Q. How can contradictions between computational and experimental hydrogen-bonding data be resolved?

  • Methodological Answer :
  • Multi-Method Validation : Compare SC-XRD-derived hydrogen bonds (e.g., O1—H1O···O1) with DFT-optimized geometries. Discrepancies >0.1 Å require re-evaluation of computational parameters (e.g., basis set selection) .
  • Thermal Motion Analysis : Use anisotropic displacement parameters from XRD to assess dynamic vs. static disorder in hydroxyl groups .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Optimization : Maintain pH 6–7 to prevent hydroxyl group deprotonation, which destabilizes the molecule. Buffer with phosphate salts .
  • Co-Crystallization : Co-form with stabilizing agents (e.g., succinic acid) to enhance lattice energy and reduce hydrolysis .

Q. How do substituent positions influence the bioactivity of halogenated quinolines like this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-chloro-8-hydroxyquinoline) using antimicrobial assays. Chlorine at C7 enhances membrane permeability, while the hydroxyl group at C8 modulates chelation with metal ions (e.g., Fe³⁺) .
  • Molecular Docking : Simulate binding to target enzymes (e.g., Plasmodium lactate dehydrogenase) using AutoDock Vina, correlating docking scores with IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.